molecular formula C5H5N3O3 B2654015 1-Methyl-3-nitro-1H-pyrazole-4-carbaldehyde CAS No. 64182-15-6

1-Methyl-3-nitro-1H-pyrazole-4-carbaldehyde

Cat. No.: B2654015
CAS No.: 64182-15-6
M. Wt: 155.113
InChI Key: VFXVYWIXNOIWPK-UHFFFAOYSA-N
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Description

1-Methyl-3-nitro-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C5H5N3O3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

The synthesis of 1-Methyl-3-nitro-1H-pyrazole-4-carbaldehyde typically involves the nitration of 1-methyl-1H-pyrazole-4-carbaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product .

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

1-Methyl-3-nitro-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-methyl-3-amino-1H-pyrazole-4-carbaldehyde, while oxidation of the aldehyde group produces 1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid .

Scientific Research Applications

1-Methyl-3-nitro-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as a biochemical probe.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-Methyl-3-nitro-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins, altering their activity. This interaction can lead to changes in cellular pathways and biological processes .

The compound’s ability to form hydrogen bonds and participate in electron transfer reactions also contributes to its biological activity. These interactions can modulate the function of key biomolecules, making it a valuable tool for studying cellular mechanisms .

Comparison with Similar Compounds

1-Methyl-3-nitro-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-methyl-3-nitropyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c1-7-2-4(3-9)5(6-7)8(10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXVYWIXNOIWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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